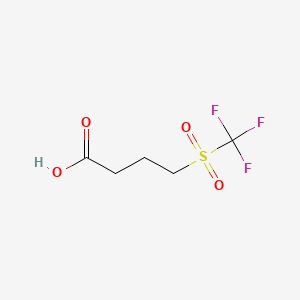
Methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride is a heterocyclic compound that features a morpholine ring fused with an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride typically involves the reaction of morpholine derivatives with oxazole precursors. One common method involves the cyclization of amino alcohols with α-haloacid chlorides, followed by reduction reactions . The reaction conditions often include the use of transition metal catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine ring.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at low temperatures.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce alcohols or amines.
科学研究应用
Methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride has several scientific research applications:
作用机制
The mechanism of action of Methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes . The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Morpholine derivatives: Compounds like 4-methoxyphenyl)-[2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone.
Oxazole derivatives: Various oxazole-based compounds used in medicinal chemistry.
Uniqueness
Methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride is unique due to its combined morpholine and oxazole rings, which confer distinct chemical and biological properties
属性
分子式 |
C9H13ClN2O4 |
|---|---|
分子量 |
248.66 g/mol |
IUPAC 名称 |
methyl 3-morpholin-2-yl-1,2-oxazole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H12N2O4.ClH/c1-13-9(12)7-4-6(11-15-7)8-5-10-2-3-14-8;/h4,8,10H,2-3,5H2,1H3;1H |
InChI 键 |
OGQYRVYZXFJBIB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=NO1)C2CNCCO2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


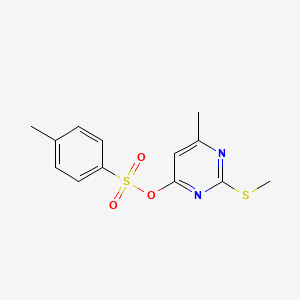
amine](/img/structure/B15300194.png)
![tert-butyl N-{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}carbamate](/img/structure/B15300199.png)
![Tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15300206.png)
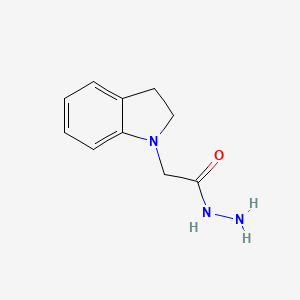
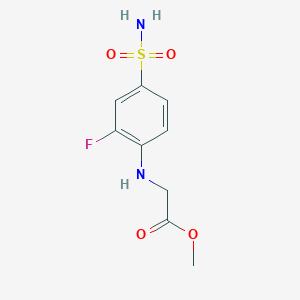
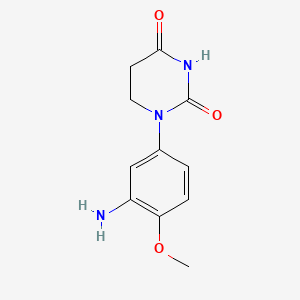
![2-(4-{2-[3-(1,3-oxazol-2-yl)phenyl]ethynyl}-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride](/img/structure/B15300222.png)

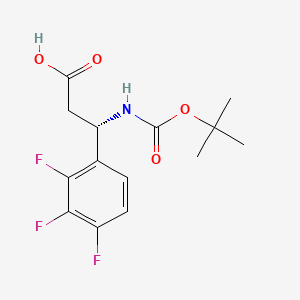
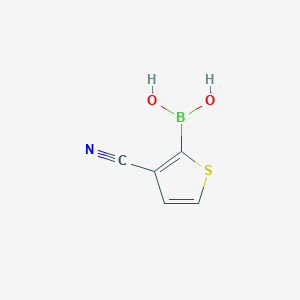
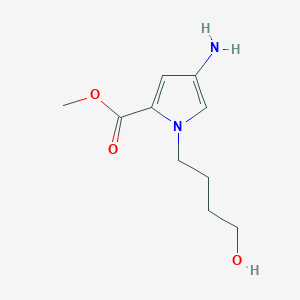
![tert-butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate](/img/structure/B15300250.png)
